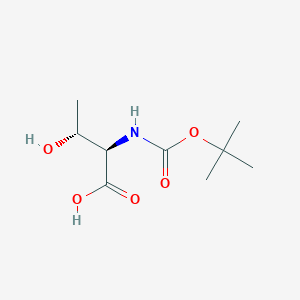
2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride
Overview
Description
2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as beta-phenylserine, is a nonessential amino acid that is used in biochemical reactions as a substrate and reactant . It is an intermediate in the metabolism of L-threonine and can be synthesized from 3-phenylpropanoic acid by the enzyme phenylalanine racemase .
Synthesis Analysis
The synthesis of 2-Amino-3-hydroxy-3-phenylpropanoic acid involves the condensation of glycine (Gly) and benzaldehyde . This reaction is catalyzed by L-Threonine aldolase . The condensation of Gly and benzaldehyde also occurs nonenzymatically in aqueous alkaline media to give predominantly DL-threo-b-phenylserine . The optical resolution by preferential crystallization of the racemic salt afforded the (2R,3S)- and (2S,3R)-salts with optical purities of 90-97% .Molecular Structure Analysis
The molecular formula of 2-Amino-3-hydroxy-3-phenylpropanoic acid is C9H11NO3 . The InChI code is 1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) . The Canonical SMILES is C1=CC=C(C=C1)CC(C(=O)O)N .Chemical Reactions Analysis
2-Amino-3-hydroxy-3-phenylpropanoic acid is used in biochemical reactions as a substrate and reactant . It is an intermediate in the metabolism of L-threonine and can be synthesized from 3-phenylpropanoic acid by the enzyme phenylalanine racemase .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-3-hydroxy-3-phenylpropanoic acid is 181.19 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Scientific Research Applications of 2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride
Synthesis Methods and Derivatives :
- Research has explored the asymmetric synthesis of β-hydroxy-α-amino acids, including 2-Amino-3-hydroxy-3-phenylpropanoic acid, from α-hydroxy-β-amino esters through a series of chemical reactions. This process involves the preparation of both diastereoisomers of the compound and is significant for producing enantiopure β-hydroxy-α-amino acids as single diastereoisomers (Davies et al., 2013).
- Another approach includes the optical resolution of this compound to obtain its optically active form, a crucial aspect in the creation of chiral molecules for pharmaceutical applications (Shiraiwa et al., 2003).
Chemo-Enzymatic Preparation for Pharmaceutical Use :
- A chemo-enzymatic route has been developed for preparing the chiral (S)-3-Hydroxy-3-phenylpropanoic acid, a potential precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. This involves chemical synthesis and enzymatic preparation, highlighting its potential use in the pharmaceutical industry (Zhao et al., 2014).
Applications in Molecular Machines :
- The compound 2-cyano-2-phenylpropanoic acid, derived from 2-Amino-3-hydroxy-3-phenylpropanoic acid, has been studied for its
Role in Biosynthesis Pathways :
- Investigations into biosynthesis pathways have identified 3-Hydroxy-3-phenylpropanoic acid, structurally similar to 2-Amino-3-hydroxy-3-phenylpropanoic acid, as an intermediate in the biosynthesis of benzoic acid and salicylic acid. This reveals its importance in plant metabolism and natural product synthesis (Jarvis et al., 2000).
Peptide Chemistry and Drug Development :
- Computational peptidology has been applied to study antifungal tripeptides containing 2-Amino-3-hydroxy-3-phenylpropanoic acid. This research assists in understanding the molecular properties and reactivity of these peptides, which is critical for drug design and development (Flores-Holguín et al., 2019).
Mechanism of Action
Target of Action
2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as threo-beta-phenylserine, is a physiologically important alpha-amino acid
Mode of Action
It is known to be used in biochemical reactions as a substrate and reactant .
Biochemical Pathways
This compound is an intermediate in the metabolism of L-threonine . It can be synthesized from 3-phenylpropanoic acid . L-Threonine aldolase has been reported to catalyze the condensation of glycine and benzaldehyde to afford this compound .
Result of Action
It is known to be involved in biochemical reactions as a substrate and reactant .
Action Environment
The action of 2-Amino-3-hydroxy-3-phenylpropanoic acid can be influenced by various environmental factors. For instance, its racemic structure was found to exist as a conglomerate at room temperature, although it forms a racemic compound at the melting point . This suggests that temperature can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-amino-3-hydroxy-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVQTRSWQMRKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B3289614.png)



![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B3289652.png)
![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3289653.png)






